molecular formula C26H26Cl2N2O2 B4589824 N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE

N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE

Cat. No.: B4589824
M. Wt: 469.4 g/mol
InChI Key: PTCYMWJZGQAWGQ-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N2O2/c27-22-11-12-23(28)24(17-22)29-25(31)18-30-15-13-21(14-16-30)26(32,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,21,32H,13-16,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCYMWJZGQAWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydroxy(diphenyl)methyl Group: This step may involve the use of reagents such as diphenylmethanol and appropriate catalysts.

    Attachment of the 2,5-Dichlorophenyl Group: This step typically involves electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE
Reactant of Route 2
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N-(2,5-DICHLOROPHENYL)-2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETAMIDE

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